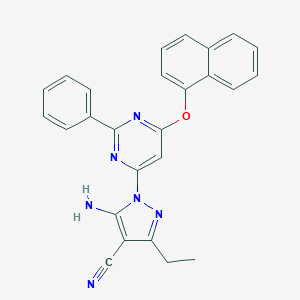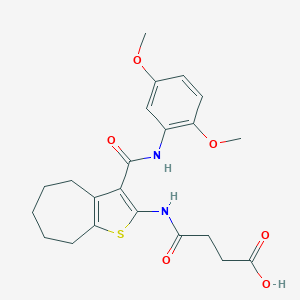![molecular formula C23H26N4OS B269577 [4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone](/img/structure/B269577.png)
[4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone, also known as DMAPT, is a small molecule inhibitor that has been widely studied for its potential as a therapeutic agent in various diseases. DMAPT has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for future research and development.
Mecanismo De Acción
[4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone works by inhibiting the activity of NF-κB, a transcription factor that plays a key role in regulating the expression of genes involved in inflammation, cancer, and viral infections. By inhibiting NF-κB activity, [4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone can modulate the expression of various genes, resulting in its anti-inflammatory, anti-cancer, and anti-viral effects.
Biochemical and Physiological Effects:
[4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone has been shown to have various biochemical and physiological effects, including the inhibition of NF-κB activity, the modulation of gene expression, and the induction of apoptosis in cancer cells. [4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using [4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone in lab experiments is its ability to selectively target NF-κB activity, making it a useful tool for studying the role of NF-κB in various diseases. However, one limitation of using [4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone is its potential toxicity, as high doses of [4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone have been shown to cause liver damage in animal studies.
Direcciones Futuras
There are several future directions for research on [4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone, including its potential use as a therapeutic agent in cancer, viral infections, and inflammatory disorders. Additional research is needed to further understand the mechanism of action of [4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone and to identify potential biomarkers for predicting patient response to [4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone treatment. Furthermore, the development of novel [4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone analogs with improved pharmacokinetic properties and reduced toxicity could lead to the development of more effective therapeutic agents.
Métodos De Síntesis
[4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone can be synthesized through a multi-step process involving the reaction of 4-dimethylaminobenzaldehyde, 4-(4-methylphenyl)-1,3-thiazol-2-amine, and piperazine. The resulting product is then further purified to obtain [4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone in its final form.
Aplicaciones Científicas De Investigación
[4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammatory disorders. In cancer research, [4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. In viral infections, [4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone has been shown to inhibit the replication of viruses such as HIV and hepatitis B. In inflammatory disorders, [4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Nombre del producto |
[4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone |
|---|---|
Fórmula molecular |
C23H26N4OS |
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
[4-(dimethylamino)phenyl]-[4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H26N4OS/c1-17-4-6-18(7-5-17)21-16-29-23(24-21)27-14-12-26(13-15-27)22(28)19-8-10-20(11-9-19)25(2)3/h4-11,16H,12-15H2,1-3H3 |
Clave InChI |
XDAYPRGHAIXCMQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)N(C)C |
SMILES canónico |
CC1=CC=C(C=C1)C2=CSC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



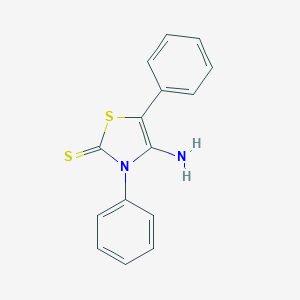
![5-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole](/img/structure/B269500.png)
![2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B269525.png)
![O-ethyl S-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] dithiocarbonate](/img/structure/B269526.png)
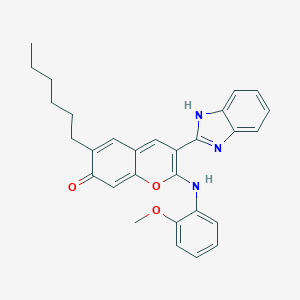
![2-[3-({3-Nitrobenzylidene}amino)-4-methylphenyl]-4-methyl-1,3-benzoxazole](/img/structure/B269528.png)
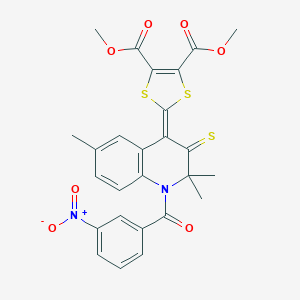
![3-Dodecyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B269531.png)
![4-(3-bromo-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B269534.png)
![5-(3-Hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B269535.png)
![2-[4-(dimethylamino)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B269536.png)
![(6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B269537.png)
